molecular formula C12H15ClN6O B10945369 3-(4-chloro-1H-pyrazol-1-yl)-N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]propanehydrazide

3-(4-chloro-1H-pyrazol-1-yl)-N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]propanehydrazide

Cat. No.: B10945369
M. Wt: 294.74 g/mol
InChI Key: OAPJYWMMLLOCMH-LHHJGKSTSA-N
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Description

3-(4-CHLORO-1H-PYRAZOL-1-YL)-N-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]PROPANOHYDRAZIDE is a synthetic organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a pyrazole ring substituted with a chlorine atom and a hydrazide functional group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

Molecular Formula

C12H15ClN6O

Molecular Weight

294.74 g/mol

IUPAC Name

3-(4-chloropyrazol-1-yl)-N-[(E)-(1,3-dimethylpyrazol-4-yl)methylideneamino]propanamide

InChI

InChI=1S/C12H15ClN6O/c1-9-10(7-18(2)17-9)5-14-16-12(20)3-4-19-8-11(13)6-15-19/h5-8H,3-4H2,1-2H3,(H,16,20)/b14-5+

InChI Key

OAPJYWMMLLOCMH-LHHJGKSTSA-N

Isomeric SMILES

CC1=NN(C=C1/C=N/NC(=O)CCN2C=C(C=N2)Cl)C

Canonical SMILES

CC1=NN(C=C1C=NNC(=O)CCN2C=C(C=N2)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLORO-1H-PYRAZOL-1-YL)-N-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]PROPANOHYDRAZIDE typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Chlorination: Introduction of the chlorine atom to the pyrazole ring can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Hydrazide formation: The hydrazide functional group can be introduced by reacting the chlorinated pyrazole with hydrazine or its derivatives under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydrazide functional group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur, potentially converting the hydrazide group to an amine.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles for substitution: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions could produce a range of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound may be studied for its potential bioactivity. Compounds with pyrazole rings are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the hydrazide group suggests possible applications in the development of drugs targeting specific enzymes or receptors.

Industry

In industry, the compound could be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional groups make it a versatile intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-CHLORO-1H-PYRAZOL-1-YL)-N-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]PROPANOHYDRAZIDE would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pyrazole ring and hydrazide group could facilitate binding to these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chloro-1H-pyrazol-1-yl)propanohydrazide: Similar structure but lacks the dimethylpyrazole moiety.

    N-[(E)-1-(1,3-Dimethyl-1H-pyrazol-4-yl)methylidene]propanohydrazide: Similar structure but lacks the chloropyrazole moiety.

Uniqueness

The uniqueness of 3-(4-CHLORO-1H-PYRAZOL-1-YL)-N-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]PROPANOHYDRAZIDE lies in its combination of a chlorinated pyrazole ring and a dimethylpyrazole moiety. This dual functionality may confer distinct chemical and biological properties, making it a compound of interest for further research and development.

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